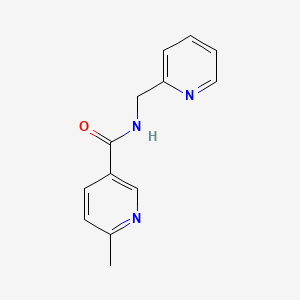![molecular formula C13H13ClN2O4S2 B7537615 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B7537615.png)
4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has gained significant attention in the field of cancer research due to its potential to inhibit the growth of cancer cells.
Mécanisme D'action
4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide inhibits HDAC enzymes by binding to the active site of the enzyme and preventing it from deacetylating histones. This leads to an increase in histone acetylation, which promotes the expression of genes involved in cell death and differentiation. 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide also targets other proteins involved in cancer cell growth and survival, such as p21 and Bcl-2, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the invasiveness of cancer cells. It has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide has been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide has several advantages for lab experiments. It is a potent and selective HDAC inhibitor, making it an ideal tool for studying the role of HDAC enzymes in gene expression and cancer biology. It is also relatively stable and can be stored for long periods without significant degradation. However, 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide has some limitations, such as its low solubility in water and its potential toxicity at high doses. These factors need to be taken into consideration when designing experiments using 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide.
Orientations Futures
There are several future directions for research on 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide. One area of interest is the development of new analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide treatment. Additionally, there is a need for more studies to investigate the effects of 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide on the immune system and its potential use in combination with immunotherapy. Finally, the role of 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide in epigenetic regulation and its potential use in non-cancer diseases, such as neurodegenerative diseases, is an exciting area of research.
Méthodes De Synthèse
The synthesis of 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 4-aminobenzenesulfonamide in the presence of a reducing agent such as iron powder, followed by methanesulfonic acid treatment to obtain the final product. This method has been optimized to produce high yields of pure 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide.
Applications De Recherche Scientifique
4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of cancer cells in various types of cancer, including leukemia, colon cancer, breast cancer, and prostate cancer. 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide works by inhibiting HDAC enzymes, which play a crucial role in regulating gene expression. By inhibiting HDAC enzymes, 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide promotes the acetylation of histones, leading to changes in gene expression and ultimately causing cancer cell death.
Propriétés
IUPAC Name |
4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S2/c1-21(17,18)15-11-4-6-12(7-5-11)16-22(19,20)13-8-2-10(14)3-9-13/h2-9,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAORBSQHNFPNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537535.png)
![(3-Fluorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7537543.png)
![4-[4-(Propan-2-yl)benzoyl]piperazin-2-one](/img/structure/B7537547.png)
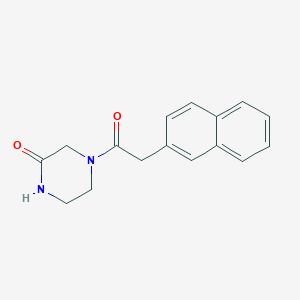
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide](/img/structure/B7537562.png)
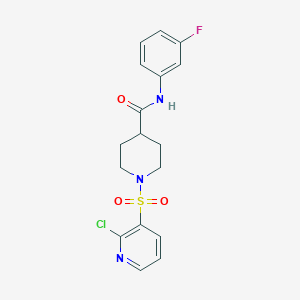
![4-[2-(3-Methylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537576.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7537582.png)
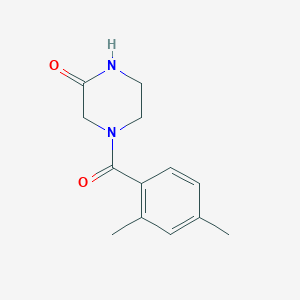
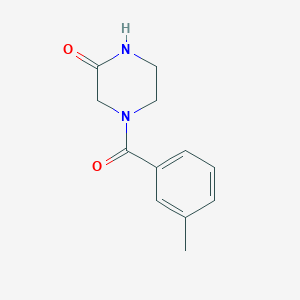
![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7537614.png)
![4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537625.png)
![N-[4-(methanesulfonamido)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B7537628.png)
